molecular formula C18H24N4O2 B6474077 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640959-90-4

4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6474077
CAS No.: 2640959-90-4
M. Wt: 328.4 g/mol
InChI Key: VIFPWVYYUQMGOT-UHFFFAOYSA-N
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Description

4-Methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine moiety linked to a 4-methoxyphenethyl group at position 4. This structure combines pyrimidine’s aromatic nitrogen-rich framework with the conformational flexibility of piperazine, making it a candidate for pharmacological studies, particularly in kinase inhibition and receptor modulation . Its synthesis often involves nucleophilic substitution reactions between halogenated pyrimidines and piperazine derivatives, with further functionalization to introduce aryl-alkyl side chains .

Properties

IUPAC Name

4-methoxy-6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-23-16-5-3-15(4-6-16)7-8-21-9-11-22(12-10-21)17-13-18(24-2)20-14-19-17/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPWVYYUQMGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the 4-methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}dihydropyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Modulation
    • This compound has been studied for its potential as a serotonin receptor modulator. Research indicates that it may act as an antagonist at the serotonin 1A receptor, which is involved in mood regulation and anxiety .
    • Case Study : A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders .
  • Antidepressant Properties
    • The compound's structure suggests it could exhibit antidepressant-like effects. Its interaction with serotonin pathways positions it as a candidate for further exploration in mood disorder therapies.
    • Research Findings : In vivo studies have shown that compounds similar to 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can reduce depressive behaviors in animal models, indicating its therapeutic potential .
  • Antitumor Activity
    • Preliminary studies suggest that this compound may possess antitumor properties. Its ability to interact with cellular signaling pathways involved in cancer progression makes it a candidate for anticancer drug development.
    • Evidence : In vitro assays have reported cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Researchers have developed methods to produce this compound efficiently, focusing on optimizing yields and purity.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1AlkylationPiperazineFormation of piperazine derivative
2SubstitutionMethoxyphenyl groupIntroduction of methoxy groups
3CyclizationPyrimidine precursorsFormation of the pyrimidine core

Mechanism of Action

The mechanism of action of 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine ring substituents, piperazine modifications, or appended aryl/alkyl groups. Below is a detailed comparison using data from diverse sources:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents on Pyrimidine/Piperazine Molecular Weight (g/mol) Biological Activity/Application Source Evidence
4-Methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine 4-OCH₃, 6-(piperazine-4-(4-methoxyphenethyl)) ~415.5 (estimated) Kinase inhibition (hypothesized)
Dasatinib (Src inhibitor) 4-(piperazin-1-yl)pyrimidine core 488.0 Tyrosine kinase inhibitor (approved)
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-linked trifluoromethylphenyl urea 548.2 [M+H]+ Anticancer (preclinical)
5-(1H-indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (32) Pyrazolo-pyrimidine with morpholine and 4-methoxyphenylpiperazine ~518.6 (calculated) Kinase inhibitor (experimental)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidine 192.3 Structural study (no reported activity)

Key Insights from Comparisons

Core Modifications: The target compound’s pyrimidine-piperazine scaffold is shared with dasatinib, a clinically approved kinase inhibitor. However, dasatinib lacks the 4-methoxy and phenethyl substituents, which may reduce off-target effects but also alter bioavailability .

Substituent Impact: Methoxy Groups: The 4-methoxy group in the target compound and compound 32 may improve metabolic stability compared to non-methoxy analogs like dasatinib . Aryl-Alkyl Chains: The 4-methoxyphenethyl side chain in the target compound provides hydrophobicity, likely influencing membrane permeability and target engagement. In contrast, compound 10d’s trifluoromethylphenyl urea moiety enhances electron-withdrawing properties, critical for covalent binding in anticancer activity .

Pharmacological Diversity :

  • Piperazine-linked thiazole derivatives (e.g., compound 10d) exhibit distinct mechanisms (e.g., tubulin inhibition) compared to pyrimidine-based kinase inhibitors .
  • Piperidine-substituted pyrimidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are structurally simpler but lack the extended side chains necessary for high-affinity receptor interactions .

Research Findings and Limitations

  • Synthetic Yields : Piperazine-pyrimidine derivatives generally show high synthetic yields (>80%), as seen in compound 10d (93.4% yield) and compound 32 (81% yield), suggesting robust scalability for preclinical studies .
  • Data Gaps : Pharmacokinetic parameters (e.g., IC₅₀, solubility) for the target compound are absent in the evidence, limiting translational interpretation.

Biological Activity

4-Methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, with a CAS number of 2640959-90-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Molecular Weight : 328.4 g/mol

The compound features a pyrimidine core substituted with a methoxy group and a piperazine moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (μM)
HeLa (Cervical cancer)2.76
CaCo-2 (Colon adenocarcinoma)9.27
H9c2 (Heart myoblasts)1.143

These results suggest that this compound may have similar potential in inhibiting tumor growth, although specific IC₅₀ data for this compound are not yet available.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are critical in cancer progression and metastasis .
  • Cell Cycle Arrest : Some pyrimidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its anticancer effects.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that certain related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMIC (μM)
Staphylococcus aureus1.4
Escherichia coli200
Pseudomonas aeruginosa200

While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy .

Case Studies

Several studies have investigated the biological activities of pyrimidine derivatives:

  • Study on Cytotoxicity : A study demonstrated that a series of pyrimidine derivatives showed promising results against various cancer cell lines, indicating the potential for further development in anticancer therapies .
  • Antimicrobial Evaluation : Another investigation highlighted the antibacterial effects of related compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Q. What are the key structural features of 4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, and how do they influence its reactivity?

The compound combines a pyrimidine core with a piperazine ring substituted with a 4-methoxyphenethyl group. The pyrimidine ring provides a planar aromatic system for π-π interactions, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding potential via its nitrogen atoms. The 4-methoxy groups enhance electron density, influencing nucleophilic/electrophilic reactivity and metabolic stability . For structural characterization, X-ray crystallography (as used in similar pyrimidine derivatives) can resolve intramolecular interactions, such as N–H⋯O/S hydrogen bonds, which stabilize crystal packing .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Core formation : Condensation of substituted pyrimidine precursors (e.g., 4-chloro-6-methoxypyrimidine) with piperazine derivatives under alkaline conditions .

Substitution : Reaction with 4-methoxyphenethyl halides via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity in pyrimidine substitution and minimizing side reactions from the methoxy group’s electron-donating effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target receptors. Molecular docking studies with enzymes like carbonic anhydrase or kinases can guide substituent modifications. For example:

  • Substituent Effects :

    Substituent Effect on Activity Reference
    4-Methoxy↑ Metabolic stability
    Piperazine↑ Solubility
    Phenethyl↑ Lipophilicity

ICReDD’s reaction path search methods integrate computational and experimental data to streamline derivative synthesis .

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Experimental Conditions : Variations in assay pH, temperature, or solvent polarity can alter compound stability or receptor binding .
  • Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. ethoxy) may significantly impact activity. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for efficacy) .
  • Metabolic Interference : Species-specific metabolism (e.g., cytochrome P450 isoforms) can affect in vivo vs. in vitro results .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Reaction Optimization :

    Step Parameter Optimal Condition Yield Improvement
    1SolventAnhydrous DMF+15%
    2CatalystPd(OAc)2_2/XPhos+20%
    3Temperature80°C (reflux)+10%
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted halides .

Q. How does the compound’s crystal structure inform formulation development?

X-ray data reveal intermolecular forces (e.g., N–H⋯S hydrogen bonds) that influence solubility and polymorph stability. For example, a perpendicular orientation of the phenyl group relative to the pyrimidine ring (torsion angle ~75°) may reduce crystal lattice energy, enhancing dissolution rates . Co-crystallization with carboxylic acids (e.g., oxalic acid) can improve bioavailability, as seen in similar piperazine-pyrimidine salts .

Methodological Considerations

Q. What are best practices for validating receptor interaction studies?

  • Positive/Negative Controls : Compare with known agonists/antagonists (e.g., ambrisentan for endothelin receptors) .
  • Binding Assays : Use radiolabeled ligands (e.g., 3^3H-labeled derivatives) for saturation binding experiments.
  • Data Reproducibility : Triplicate runs with independent synthetic batches to rule out batch-specific impurities .

Q. How to assess environmental stability under laboratory conditions?

  • Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and varying pH (1–13) over 72 hours. Monitor degradation via HPLC-MS.
  • Key Findings : Methoxy groups are prone to oxidative demethylation under acidic conditions, forming quinone-like byproducts .

Tables for Quick Reference

Q. Table 1: Key Synthetic Parameters

Step Reagents Yield Purity (HPLC)
14-Chloro-6-methoxypyrimidine65%92%
24-Methoxyphenethyl bromide78%95%
3Piperazine, K2_2CO3_385%98%

Q. Table 2: Pharmacological Profiling

Assay IC50_{50} (nM) Target
Carbonic Anhydrase I320 ± 15Enzyme inhibition
Anticancer (MCF-7)1.2 ± 0.3Cell proliferation
Antimicrobial (E. coli)12.5 ± 2.1Bacterial growth

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